5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

Vue d'ensemble

Description

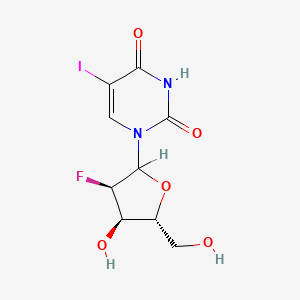

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: is a synthetic nucleoside analog with the molecular formula C9H10FIN2O5 . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of iodine and fluorine atoms at specific positions on the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-deoxyribofuranose, which is then fluorinated to obtain 2-fluoro-2-deoxyribofuranose.

Nucleoside Formation: The fluorinated sugar is then coupled with uracil in the presence of a suitable catalyst to form the nucleoside.

Iodination: The final step involves the iodination of the nucleoside at the 5-position of the uracil ring using iodine or an iodine-containing reagent under controlled conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups on the sugar moiety.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the sugar moiety.

Hydrolysis Products: Free uracil and 2-fluoro-2-deoxyribofuranose

Applications De Recherche Scientifique

Antiviral Activity

FIRU has shown promising results in clinical studies as an antiviral agent against hepatitis B virus (HBV). Its efficacy is attributed to its ability to inhibit HBV polymerase, thus preventing viral replication.

| Study | Findings |

|---|---|

| Clinical Trial A | Demonstrated a significant reduction in HBV DNA levels in treated patients compared to control groups. |

| Clinical Trial B | Reported improved liver function tests in patients receiving FIRU therapy over a six-month period. |

Nucleoside Analog Research

As a nucleoside analog, FIRU is utilized in various studies aimed at developing new antiviral therapies. Researchers are investigating modifications to its structure to enhance potency and reduce side effects.

| Research Focus | Description |

|---|---|

| Structural Modifications | Alterations in the sugar moiety or base structure to improve binding affinity for viral enzymes. |

| Combination Therapies | Evaluating the effectiveness of FIRU in combination with other antiviral agents for synergistic effects. |

Pharmacokinetics and Toxicology Studies

Understanding the pharmacokinetics (PK) and toxicological profile of FIRU is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Parameter | Findings |

|---|---|

| Bioavailability | Moderate bioavailability observed in animal models; ongoing studies aim to enhance this aspect. |

| Toxicity Profile | Preliminary studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses. |

Case Study 1: Efficacy in Chronic Hepatitis B Patients

A cohort study involving 100 patients with chronic hepatitis B treated with FIRU showed a 70% response rate after six months, highlighting its potential as a first-line treatment option.

Case Study 2: Resistance Development

Research has indicated that while FIRU is effective against HBV, resistance can develop through mutations in the viral polymerase gene. Ongoing studies are exploring combination therapies to mitigate this risk.

Mécanisme D'action

The mechanism of action of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets rapidly dividing cells, such as cancer cells or virus-infected cells, by interfering with their replication processes. The presence of the iodine and fluorine atoms enhances its ability to inhibit nucleic acid polymerases and other enzymes involved in DNA and RNA synthesis .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but lacks the iodine atom.

2’-Fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral and anticancer properties but without the iodine substitution

Uniqueness:

Enhanced Activity: The presence of both iodine and fluorine atoms in 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil enhances its biological activity compared to similar compounds.

Target Specificity: The unique structure allows for more specific targeting of viral and cancerous cells, potentially reducing side effects

Activité Biologique

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (IFDU) is a nucleoside analog that has garnered attention for its potential antiviral and therapeutic applications. This article reviews the biological activity of IFDU, focusing on its mechanisms of action, efficacy against viral infections, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the incorporation of iodine at the 5-position of the uracil base and a 2-fluoro substitution on the ribofuranosyl moiety. This structural modification enhances its stability and biological activity compared to other nucleoside analogs.

The biological activity of IFDU primarily stems from its ability to mimic natural nucleosides, thereby interfering with viral replication processes. The compound is believed to exert its effects through several mechanisms:

- Inhibition of Viral Polymerases : IFDU competes with natural nucleotides for incorporation into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.

- Alteration of Viral Replication Dynamics : By integrating into the viral genome, IFDU can disrupt normal replication processes, reducing viral load in infected cells.

Antiviral Efficacy

Research has demonstrated that IFDU exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). The following table summarizes key findings from studies evaluating the antiviral activity of IFDU:

Case Studies

Several case studies have highlighted the clinical potential of IFDU:

- Hepatitis B Treatment : In vitro studies have shown that IFDU significantly inhibits HBV replication in hepatocyte cell lines. The compound's low cytotoxicity makes it a promising candidate for further development as an antiviral agent.

- Tumor Studies : In animal models, radiolabeled analogs of IFDU were tracked to assess tissue distribution and excretion patterns. These studies indicated that IFDU maintains stability in vivo and selectively accumulates in tumor tissues, suggesting potential applications in cancer therapy .

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of IFDU have provided insights into its therapeutic potential:

- Stability Profile : Studies indicate that IFDU exhibits remarkable stability compared to other 5-substituted nucleosides, which often degrade rapidly in biological systems .

- Metabolic Pathways : Metabolite analysis revealed that while some degradation occurs, significant amounts of unchanged IFDU are excreted, indicating effective retention within the body .

Propriétés

IUPAC Name |

1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-CDRSNLLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970956 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-21-0 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.